2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide is a complex organic compound with a molecular formula of C18H18ClN5OS. This compound is part of the triazole family, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide involves several steps. One common method includes the reaction of 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with 4-chloro-2-methylphenylacetyl chloride under basic conditions. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Scientific Research Applications
2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the triazole ring and the sulfanyl and acetamide groups in 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide contributes to its distinct properties and applications .
Properties
Molecular Formula |
C18H18ClN5OS |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-5-3-4-6-14(11)17-22-23-18(24(17)20)26-10-16(25)21-15-8-7-13(19)9-12(15)2/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
YOUJBCKXVUDKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
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